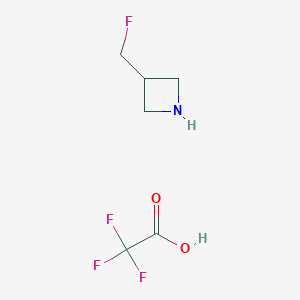

3-(Fluoromethyl)azetidine; trifluoroacetic acid

Description

BenchChem offers high-quality 3-(Fluoromethyl)azetidine; trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)azetidine; trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBIXJKXKSUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443983-84-3 | |

| Record name | 3-(fluoromethyl)azetidine trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(Fluoromethyl)azetidines as High-Value Drug Scaffolds

The following technical guide details the role, synthesis, and application of 3-(fluoromethyl)azetidines in modern drug discovery.

Executive Summary

In the optimization of lead compounds, medicinal chemists often face a "trilemma": balancing potency , metabolic stability , and permeability . The 3-(fluoromethyl)azetidine scaffold has emerged as a privileged motif that addresses these challenges by acting as a bioisostere for saturated rings (pyrrolidine, cyclobutane) and alkyl groups (isopropyl, ethyl).

Unlike the parent azetidine (highly basic, pKa ~11.3) or the directly fluorinated 3-fluoroazetidine (significantly lower pKa, often too electron-deficient), the 3-(fluoromethyl)azetidine moiety offers a "Goldilocks" zone:

-

pKa Modulation: Lowers basicity to the physiological sweet spot (9.0–10.0), improving permeability without sacrificing solubility.

-

Metabolic Blocking: Sterically and electronically shields the vulnerable C3 position from oxidative metabolism (CYP450).

-

Vector Control: Provides a defined exit vector for substituents, maintaining sp³ character (Fsp³).

Physicochemical Profile & Design Logic

The "Fluorine Effect" on Basicity

The strategic insertion of fluorine modulates the pKa of the azetidine nitrogen through the inductive withdrawing effect ($ -I $). The distance of the fluorine atom from the nitrogen center dictates the magnitude of this shift.

| Scaffold | Structure | Approx. pKa | LogD (7.4) Impact | Primary Utility |

| Azetidine | 4-membered ring | ~11.3 | Low | Solubility enhancer; often too basic (permeability risk). |

| 3-Fluoroazetidine | F directly on C3 | ~8.5 - 9.0 | Medium | Reduces basicity drastically; metabolic blocker. |

| 3-(Fluoromethyl)azetidine | CH₂F on C3 | ~9.5 - 10.0 | Optimal | Balanced profile; retains basicity for solubility but improves LogD. |

| 3,3-Difluoroazetidine | Two F on C3 | ~7.0 - 7.5 | High | Non-basic bioisostere for oxygen/carbonyl groups. |

Structural Diagram: Property Space Mapping

The following diagram visualizes where the fluoromethyl azetidine sits relative to other common scaffolds in the pKa vs. Lipophilicity space.

Caption: Comparative property mapping showing the "Goldilocks" positioning of the fluoromethyl azetidine scaffold.

Synthetic Methodologies

Accessing the 3-(fluoromethyl)azetidine core requires robust protocols that avoid ring opening or polymerization. The most scalable route utilizes Deoxo-Fluor® or DAST on the hydroxymethyl precursor.

Protocol: Dehydroxy-Fluorination of 1-Boc-3-hydroxymethylazetidine

This protocol is the industry standard for generating the building block 1-Boc-3-(fluoromethyl)azetidine .

Reagents:

-

Starting Material: 1-Boc-3-hydroxymethylazetidine (CAS: 142253-55-2)

-

Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-hydroxymethylazetidine (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool the solution to -78°C .

-

Addition: Dropwise add Deoxo-Fluor® (1.2 eq) over 20 minutes. Note: Exothermic reaction; maintain temperature below -60°C to prevent ring opening.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (25°C) over 4 hours. Stir overnight.

-

Quenching: Cool the mixture to 0°C. Carefully quench with saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (CO₂).

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.

Yield Expectation: 75–85%.

Synthetic Workflow Diagram

Caption: Standard synthetic route for accessing the fluoromethyl azetidine core from commercial precursors.

Medicinal Chemistry Applications & Risk Assessment

Bioisosteric Replacement Strategy

The 3-(fluoromethyl)azetidine group is an effective bioisostere for:

-

Isopropyl Group: Similar steric bulk but reduced lipophilicity (lower LogP).

-

Morpholine: When the azetidine nitrogen is part of the core, the CH₂F tail mimics the polarity of the morpholine oxygen but with a different vector.

-

Cyclobutane: Introduces polarity and lowers LogD without changing the carbon count significantly.

Metabolic Liability: The "Glutathione Trap" Risk

While the C-F bond is strong, primary alkyl fluorides (like the -CH₂F group) can sometimes be susceptible to nucleophilic displacement by Glutathione (GSH) in the liver, leading to reactive intermediates or defluorination.

Self-Validating Protocol: GSH Trapping Assay Before advancing a candidate with this scaffold, perform this assay:

-

Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) and excess Glutathione (5 mM) + NADPH.

-

Analysis: Analyze via LC-MS/MS looking for [M + 305] adducts (characteristic GSH addition).

-

Interpretation:

-

No Adducts: Scaffold is metabolically stable.[2]

-

Adducts Observed: The CH₂F is acting as an alkylating agent (Genotoxicity risk). Mitigation: Add steric bulk adjacent to the CH₂F or switch to a difluoromethyl (CHF₂) group.

-

Decision Tree for Scaffold Selection

Caption: Decision logic for selecting fluoromethyl azetidine over alternative saturated heterocycles.

References

-

Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, 2006.

-

Fluorine in Drug Design: Purser, S., et al. "Fluorine in drug discovery." Chemical Society Reviews, 2008.[3]

-

Azetidine Physicochemical Properties: Melnykov, K. P., et al. "Physicochemical Properties of Saturated Fluorinated Heterocycles." Journal of Organic Chemistry, 2020.

-

Metabolic Stability of Fluorine: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

-

GSH Trapping Assays: Gan, J., et al. "Glutathione Trapping in Drug Discovery." Chemical Research in Toxicology, 2005.

Sources

Structure-activity relationship of 3-substituted azetidines

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Substituted Azetidines for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties.[1][2][3] Its inherent ring strain and non-planar geometry offer a rigid framework that can favorably impact the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-substituted azetidines, offering insights into how modifications at this position influence biological activity. We will explore the synthetic strategies to access these valuable building blocks, the conformational implications of substitution, and the application of these principles in the design of novel therapeutics.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring is increasingly recognized as a valuable component in the design of modern pharmaceuticals.[2][3][4] Its compact, three-dimensional structure provides a unique vector for exiting a molecule towards a target protein, often leading to improved binding affinity and selectivity compared to more flexible or larger ring systems.[4] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature the azetidine moiety, highlighting its role in enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[2]

The value of the azetidine ring also lies in its utility as a bioisostere for other common functionalities.[1][3] It can effectively replace larger, more lipophilic rings like pyrrolidine or piperidine, or even acyclic fragments, often leading to improved aqueous solubility and reduced off-target effects.[1][3] The inherent strain of the four-membered ring, while contributing to its unique geometry, also makes it susceptible to specific chemical transformations, offering opportunities for further functionalization.[5]

Synthetic Strategies for Accessing 3-Substituted Azetidines

A diverse array of synthetic methods has been developed to access 3-substituted azetidines, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches

Traditional methods for constructing the azetidine ring often involve intramolecular cyclization of 1,3-difunctionalized open-chain precursors.[6] These methods, while foundational, can sometimes be limited by harsh reaction conditions or the need for multi-step syntheses.

Modern Synthetic Methodologies

Recent years have seen a surge in the development of more efficient and versatile methods for azetidine synthesis.[5] These include:

-

Ring Expansion of Aziridines: This approach leverages the strain of the three-membered aziridine ring to facilitate expansion to the four-membered azetidine.[6]

-

[2+2] Cycloadditions: The reaction of imines with alkenes can provide a direct route to the azetidine core.[1][5]

-

C-H Amination: Intramolecular C-H amination reactions catalyzed by transition metals, such as palladium, have emerged as a powerful tool for the synthesis of functionalized azetidines.[5]

-

Strain-Release Homologation: The use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) allows for the modular and divergent synthesis of 3,3-disubstituted azetidines.[1]

A general workflow for the synthesis and diversification of 3-substituted azetidines is depicted below:

Caption: General workflow for the synthesis and evaluation of 3-substituted azetidines.

Structure-Activity Relationship of 3-Substituted Azetidines

The substituent at the 3-position of the azetidine ring plays a crucial role in determining the biological activity and selectivity of the molecule. The nature, size, and electronic properties of this substituent can significantly influence binding to the target protein and the overall pharmacokinetic profile.

Impact on Physicochemical Properties

Substitution at the 3-position can modulate key physicochemical properties such as lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability. For instance, the introduction of polar groups can enhance solubility, while strategic placement of metabolically stable groups can prolong the half-life of a compound.[7][8]

Modulation of Biological Activity: Case Studies

The following examples illustrate how systematic modifications at the 3-position have been used to optimize the activity of azetidine-containing compounds.

In the development of selective NK2 receptor antagonists, the substituent at the 3-position of the azetidine ring was found to be critical for both potency and metabolic stability.[7][8] Optimization of this position led to the identification of a sulfamide analogue with excellent in vitro metabolic stability and high potency in functional assays.[7][8]

| Compound | 3-Substituent | RPA pA2 | T1/2 (HLM, min) | LogD |

| 5 | 4-Morpholinyl | 9.3 | 70 | 3.2 |

| 29 | N-cyclopropylmethyl | 8.1 | 120 | 2.3 |

| 33 | Sulfamide | 8.9 | >120 | - |

Table 1: SAR of 3-substituted azetidines as NK2 receptor antagonists.[7][8]

For the development of triple reuptake inhibitors, a series of 3-aminoazetidines were synthesized and evaluated.[9] The nature of the substituents on the 3-amino group was systematically varied to explore the SAR. This bioisosteric modification of a 3-α-oxyazetidine lead compound resulted in the identification of potent TRIs with antidepressant effects.[9][10]

Recent studies have identified 3-substituted azetidines as potent inhibitors of mycolate assembly in Mycobacterium tuberculosis.[11] The pharmacokinetic profiles of these compounds were found to be highly dependent on the nature of the substituent at the 3-position, with some analogues demonstrating excellent oral bioavailability and long half-lives in mouse models.[11]

| Compound | Cmax (µg/L) at 5 mg/kg PO | T1/2 (h) |

| BGAz-001 | 54.7 | 1.5 |

| BGAz-002 | 53.9 | 24.9 |

| BGAz-003 | 56.0 | 28.0 |

| BGAz-004 | 87.6 | - |

| BGAz-005 | 43.1 | - |

Table 2: Pharmacokinetic parameters of 3-substituted azetidines with antitubercular activity.[11]

Experimental Protocols

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines

The following is a representative procedure for the synthesis of 3,3-disubstituted azetidines via a Lewis acid-catalyzed nucleophilic substitution.[1]

Step 1: Reaction Setup To a mixture of Sc(OTf)3 (9.8 mg, 10 mol %), azetidine trichloroacetimide ester (0.20 mmol), and 4Å molecular sieves (100 mg, activated under flame drying for 10 min prior to use) is added dry CH2Cl2 (1.5 mL) at 35 °C under an argon atmosphere.

Step 2: Addition of Nucleophile The desired nucleophile (0.30 mmol) is added to the reaction mixture.

Step 3: Reaction Monitoring The reaction is stirred at 35 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting azetidine (approximately 12 hours).

Step 4: Work-up and Purification Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on a silica gel column to afford the desired 3,3-disubstituted azetidine.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general method for assessing the metabolic stability of 3-substituted azetidines.

Step 1: Preparation of Incubation Mixture A solution of the test compound (1 µM) is prepared in a phosphate buffer (pH 7.4). Human liver microsomes (0.5 mg/mL) are added to the solution.

Step 2: Initiation of Metabolic Reaction The reaction is initiated by the addition of NADPH (1 mM).

Step 3: Incubation The mixture is incubated at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Step 4: Quenching of Reaction The reaction in each aliquot is quenched by the addition of an equal volume of cold acetonitrile containing an internal standard.

Step 5: Sample Analysis The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Step 6: Data Analysis The half-life (T1/2) of the compound is calculated from the rate of disappearance of the parent compound.

Conclusion

The 3-substituted azetidine scaffold is a versatile and powerful tool in modern drug discovery. A thorough understanding of the structure-activity relationships governing the interactions of these molecules with their biological targets is essential for the rational design of new and improved therapeutics. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of 3-substituted azetidines, paving the way for the discovery of next-generation drugs with enhanced efficacy and safety profiles.

References

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(10), 4421-4434. [Link]

-

Alper, P. B., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 45(24), 5365-5377. [Link]

-

Alper, P. B., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5365–5377. [Link]

-

Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

-

Han, Y., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 4(2), 229-233. [Link]

-

Various Authors. (2023). Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Various Authors. (2022). Various Activities of Azetidine-2-one Derivatives - A Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 158-162. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2589. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]

-

Various Authors. (n.d.). A Review on 2-Azetedinones. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-448. [Link]

-

Zhang, G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(27), 7082-7085. [Link]

-

Various Authors. (2018). Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4043. [Link]

-

Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684–3693. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2589. [Link]

-

Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

-

Comer, E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 857-865. [Link]

-

Kumar, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2896-2913. [Link]

-

Tao, X., et al. (2025). Marketed drugs containing 1,3-substituted azetidine scaffolds. Angewandte Chemie. [Link]

-

McKittrick, B. A., et al. (2000). Synthesis of C3 Heteroatom-Substituted Azetidinones That Display Potent Cholesterol Absorption Inhibitory Activity. Journal of Medicinal Chemistry, 43(19), 3562-3570. [Link]

-

Various Authors. (2026). Examples of an azetidine-based bioisoster for a piperidine ring. Nature Chemistry. [Link]

-

Mayol Llinàs, J. (2020). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. [Link]

-

Fish, P. V., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3959-3963. [Link]

-

Kumar, A., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2463-2471. [Link]

-

de la Torre, A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8456-8460. [Link]

-

Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400531. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Saunders, G. J., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Bioisosteric Potential of 3-(Fluoromethyl)azetidine in Lead Optimization: A Technical Whitepaper

Executive Summary

In the modern landscape of medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on subtle structural modifications. The replacement of traditional, bulky basic amines (such as piperidines and pyrrolidines) with conformationally restricted, highly tailored bioisosteres has become a critical strategy for overcoming developability liabilities. Among these, 3-(fluoromethyl)azetidine (3-FMAz) has emerged as a privileged motif.

This whitepaper provides an in-depth technical analysis of 3-FMAz, detailing the mechanistic rationale behind its use, its profound impact on basicity and membrane permeability, and its practical application in the development of central nervous system (CNS)-penetrant therapeutics.

The Mechanistic Rationale: Why 3-(Fluoromethyl)azetidine?

The integration of 3-FMAz into a drug scaffold is not merely a structural swap; it is a calculated physicochemical tuning mechanism. The rationale rests on two primary pillars:

Conformational Restriction and Enrichment

Azetidines, as four-membered nitrogenous heterocycles, provide a rigid, compact vector that enhances the fraction of

Basicity Modulation via Inductive Effects

The most significant developability liability of traditional cyclic amines is their high basicity (typical

Fluorine substitution is a cornerstone strategy to modulate basicity[2]. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) through the

Case Study: Overcoming the Blood-Brain Barrier in SERD Development

The practical power of 3-FMAz is best illustrated in the optimization of Basic Selective Estrogen Receptor Degraders (B-SERDs) for the treatment of endocrine-resistant breast cancer with brain metastases[3].

Early-generation SERDs utilized bulky piperidine side chains. While these compounds exhibited excellent degradation of the Estrogen Receptor (ER

This single modification yielded a dual benefit:

-

Maintained Efficacy: The compact nature of 3-FMAz perfectly mimicked the spatial requirements for the ER

antagonist binding pocket, driving the receptor into a hydrophobic-exposed conformation that triggers proteasomal degradation. -

Enabled CNS Penetration: The reduced

and optimized LogD allowed the candidate (e.g., compound 37d) to achieve therapeutic concentrations in the brain, causing endocrine-resistant tumors to regress in orthotopic xenograft models[3].

Caption: Workflow for bioisosteric replacement in lead optimization.

Caption: Mechanism of ERα degradation induced by 3-FMAz SERDs.

Physicochemical Profiling (Data Presentation)

The table below synthesizes the quantitative shifts in ADME (Absorption, Distribution, Metabolism, and Excretion) properties when transitioning from traditional amines to the 3-FMAz bioisostere.

| Physicochemical Property | Piperidine Analog | Unsubstituted Azetidine | 3-(Fluoromethyl)azetidine |

| Ring Architecture | 6-membered, flexible | 4-membered, rigid | 4-membered, rigid |

| Calculated | ~ 9.8 – 10.2 | ~ 10.4 | ~ 8.5 – 9.0 |

| LogD (pH 7.4) | 1.2 | 0.8 | 1.8 |

| Fraction Unionized (pH 7.4) | < 0.5% | < 0.1% | ~ 3.0 – 10.0% |

| BBB Penetration (In Vivo) | Poor | Poor | High |

| Metabolic Stability (HLM) | Moderate (N-dealkylation) | Moderate | Excellent (F-mediated protection) |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and validation of 3-FMAz derivatives. Each step is grounded in chemical causality.

Protocol 1: Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride

Objective: Generate the 3-FMAz building block for late-stage functionalization.

-

Preparation: Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78 °C.

-

Nucleophilic Fluorination: Dropwise add Diethylaminosulfur trifluoride (DAST) (1.5 eq) to the solution. Allow the reaction to slowly warm to room temperature over 4 hours.

-

Causality of Reagent Choice: DAST is explicitly chosen over traditional

reagents (e.g., tosylation followed by TBAF).

-

-

Workup: Quench the reaction carefully with saturated aqueous

at 0 °C to neutralize HF byproducts. Extract the organic layer, dry over -

Deprotection: Treat the resulting fluorinated intermediate with 4M HCl in 1,4-dioxane for 2 hours at room temperature. Evaporate the solvent to yield 3-(fluoromethyl)azetidine hydrochloride as a hygroscopic white solid.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: Validate the enhanced passive CNS penetration of the 3-FMAz optimized lead compound.

-

Membrane Preparation: Coat the porous PVDF membrane filters of a 96-well donor plate with 5

L of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the lipid composition of the BBB. -

Incubation: Dilute the 3-FMAz lead compound to 10

M in PBS (pH 7.4). Add 150 -

Quantification: Separate the compartments and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

).-

Causality of Assay Choice: While Caco-2 cell models are standard for intestinal absorption, the PAMPA-BBB assay is explicitly selected here because it isolates passive transcellular diffusion—the primary mechanism for crossing the highly lipophilic blood-brain barrier. By removing active transport variables (such as P-glycoprotein efflux pumps), this assay provides a self-validating, direct readout of how the

reduction induced by the fluoromethyl group enhances passive membrane permeability.

-

Conclusion

The strategic incorporation of 3-(fluoromethyl)azetidine represents a masterclass in rational drug design. By leveraging the geometric constraints of the azetidine ring alongside the profound electron-withdrawing properties of fluorine, medicinal chemists can precisely tune the basicity, lipophilicity, and metabolic stability of lead compounds. As demonstrated in the development of CNS-penetrant SERDs, 3-FMAz is not just a structural novelty; it is a highly functional bioisostere capable of rescuing otherwise intractable chemical series and expanding the therapeutic reach of modern pharmaceuticals.

References

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry.2

-

Lu, Y., Gutgesell, L. M., Xiong, R., Zhao, J., Li, Y., Rosales, C. I., ... & Thatcher, G. R. J. (2019). Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry. 3

-

Tinworth, C. P., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 1

Sources

Modulating Amine Basicity: A Technical Guide to the pKa and Physicochemical Properties of 3-(Fluoromethyl)azetidine TFA Salt

Executive Summary

In modern drug discovery, the optimization of physicochemical properties is just as critical as target affinity. Saturated nitrogen-containing heterocycles, such as azetidines, pyrrolidines, and piperidines, are ubiquitous in small-molecule therapeutics. However, the high basicity of the unsubstituted azetidine ring (pKa ~11.3) often leads to liabilities, including poor membrane permeability, high volume of distribution, and off-target toxicity (e.g., hERG channel inhibition).

The strategic incorporation of fluorine atoms has emerged as a premier tactic to modulate these properties. This whitepaper provides an in-depth mechanistic analysis of 3-(Fluoromethyl)azetidine —specifically focusing on its basicity (pKa), the inductive causality of the fluoromethyl group, and field-proven protocols for handling its trifluoroacetate (TFA) salt in synthetic workflows.

Mechanistic Causality: The Inductive Effect on Basicity

The fundamental basicity of an amine is dictated by the electron density localized on the nitrogen lone pair. When a proton binds to this lone pair, the resulting conjugate acid must be stabilized by the surrounding molecular framework.

In unsubstituted [1], the electron-donating nature of the alkyl backbone stabilizes the protonated state, resulting in a highly basic pKa of 11.3. However, introducing a highly electronegative fluorine atom fundamentally alters this electronic landscape. Fluorine exerts a strong electron-withdrawing inductive effect (

The Distance-Decay Principle

The magnitude of the inductive effect is strictly distance-dependent, decaying exponentially with each intervening

-

3-Fluoroazetidine: The fluorine is separated from the nitrogen by three bonds. The strong

effect dramatically drops the pKa to ~9.2. -

3-(Fluoromethyl)azetidine: The fluorine is located on a pendant methyl group, adding an extra methylene (

) spacer (four bonds from nitrogen). This attenuates the inductive pull, resulting in a moderate pKa reduction to approximately 10.2–10.4.

This subtle structural difference provides medicinal chemists with a precise "dial" to tune the pKa. By choosing the fluoromethyl derivative, researchers can achieve a "Goldilocks" basicity—low enough to mitigate hERG binding and improve lipophilic efficiency (LipE), but high enough to maintain aqueous solubility at physiological pH [3].

Mechanistic pathway of basicity reduction via fluorine-induced inductive effects.

Quantitative Physicochemical Data

To contextualize the utility of 3-(fluoromethyl)azetidine, it must be compared against its structural analogs. The table below summarizes the extrapolated and experimental pKa values based on systematic studies of fluorinated saturated heterocyclic amines [2].

| Compound | pKa (Conjugate Acid) | Inductive Modifier | Relative Basicity | Primary ADME Impact |

| Azetidine | 11.29 | None | Strong Base | High solubility, poor permeability, high hERG risk. |

| 3-(Fluoromethyl)azetidine | ~10.2 - 10.4 | Moderate Base | Balanced solubility/permeability, reduced hERG risk. | |

| 3-Fluoroazetidine | ~9.16 - 9.20 | Weak/Mod. Base | Higher permeability, lower solubility. | |

| 3,3-Difluoroazetidine | ~7.0 | Weak Base | Predominantly neutral at pH 7.4. |

Note: The exact pKa of 3-(fluoromethyl)azetidine can shift slightly depending on the solvent system and temperature, but consistently tracks ~1.0 unit higher than 3-fluoroazetidine due to the methylene spacer.

Handling 3-(Fluoromethyl)azetidine TFA Salt: Experimental Workflows

Because low-molecular-weight azetidines are highly volatile and prone to degradation as free bases, they are almost exclusively synthesized, stored, and sold as salts—most commonly the hydrochloride (HCl) or trifluoroacetate (TFA) salt.

The TFA salt is typically generated in situ during the deprotection of the widely available tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (Boc-protected precursor). As an Application Scientist, I emphasize that the handling of this salt requires strict adherence to temperature and stoichiometric controls to prevent ring-opening or evaporative loss.

Protocol: Boc-Deprotection and In Situ Free-Basing

Objective: To generate 3-(fluoromethyl)azetidine TFA salt from its Boc-protected precursor and utilize it in a downstream nucleophilic substitution (

Reagents:

-

Boc-3-(fluoromethyl)azetidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10.0 eq)

-

Anhydrous Dichloromethane (DCM) (0.1 M)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 eq)

-

Electrophile (e.g., aryl halide or activated carboxylic acid) (0.9 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-3-(fluoromethyl)azetidine in anhydrous DCM under an inert nitrogen atmosphere.

-

Causality Check: Anhydrous conditions prevent premature hydrolysis, while nitrogen prevents oxidative degradation of the amine once exposed.

-

-

Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Add TFA dropwise over 10 minutes.

-

Causality Check: The cleavage of the Boc group generates isobutylene gas and carbon dioxide. Cooling controls the exothermic carbocation generation and prevents the volatile azetidine core from escaping with the evolved gases.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via LC-MS (observing the disappearance of the Boc-mass).

-

Concentration: Concentrate the mixture under reduced pressure.

-

Critical Parameter:Do not exceed a water bath temperature of 30 °C. The strained four-membered ring is sensitive to thermal stress, and residual free base (if any formed) will co-evaporate.

-

-

Azeotropic Removal: Co-evaporate the resulting oil with toluene (3 × 10 mL) to remove residual, unreacted TFA. The product is 3-(fluoromethyl)azetidine TFA salt , a highly hygroscopic oil/solid.

-

In Situ Neutralization (Free-Basing): Re-dissolve the TFA salt in anhydrous DMF or DCM (depending on the downstream reaction). Cool to 0 °C. Add DIPEA dropwise.

-

Causality Check: DIPEA (pKa ~10.7) is sufficiently basic to deprotonate the 3-(fluoromethyl)azetidine TFA salt (pKa ~10.2), generating the active nucleophilic free base in situ without acting as a competing nucleophile due to its steric hindrance.

-

-

Coupling: Add the desired electrophile and proceed with the coupling reaction according to standard protocols [3].

Workflow for the generation and utilization of 3-(fluoromethyl)azetidine from its TFA salt.

Implications for Medicinal Chemistry

The transition from a standard azetidine to a 3-(fluoromethyl)azetidine moiety is not merely a synthetic exercise; it is a profound strategic decision in lead optimization.

By utilizing the TFA salt of this fluorinated building block, chemists can seamlessly integrate it into complex architectures, such as Selective Estrogen Receptor Degraders (SERDs) [3]. The reduced basicity directly correlates to a lower fraction of protonated species at the physiological pH of 7.4. This subtle shift enhances passive transcellular permeability across the blood-brain barrier (BBB) and gastrointestinal tract, while simultaneously reducing the electrostatic interactions responsible for binding to the hERG potassium channel's inner cavity.

Ultimately, 3-(fluoromethyl)azetidine represents a masterclass in physical organic chemistry applied to drug design: leveraging spatial geometry and electronegativity to self-validate and optimize a molecule's journey through the human body.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. Retrieved from[Link] (via ResearchGate:[Link])

-

Fanning, S. W., et al. (2021). Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry, 64(18), 13451–13473. Retrieved from[Link]

Metabolic Stability Benefits of Fluoromethyl Groups in Heterocycles

Executive Summary: The "Fluorine Effect" in Heterocyclic Optimization

In modern drug discovery, the installation of fluoromethyl groups—specifically monofluoromethyl (

Heterocycles like pyridines, pyrazoles, and quinolines often serve as the primary pharmacophores in bioactive molecules but are prone to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. The strategic replacement of C-H bonds with C-F bonds exploits the extreme strength of the carbon-fluorine bond (

However, the benefit extends beyond simple steric protection. This guide details how fluoromethyl groups modulate physicochemical properties—specifically the unique "lipophilic hydrogen bond donor" capability of the difluoromethyl group—to enhance stability without compromising (and often enhancing) binding affinity.[2][3]

Mechanistic Foundations of Metabolic Stabilization

Blocking Oxidative Metabolism

The primary mechanism by which fluoromethyl groups enhance stability is by preventing CYP450-mediated hydroxylation.

-

Bond Strength: The C-F bond is the strongest single bond in organic chemistry. CYP enzymes, which typically abstract a hydrogen atom (homolytic cleavage) or transfer oxygen to a carbon, cannot easily break the C-F bond.

-

Electronic Deactivation: Fluorine is highly electronegative (

). When attached to a heterocycle, it withdraws electron density (inductive effect,

The Deuterium vs. Fluorine Distinction

While deuterium substitution exploits the Kinetic Isotope Effect (KIE) to slow metabolism, it does not alter the electronic character of the molecule. Fluorine, conversely, fundamentally alters the electronics (pKa, lipophilicity) and sterics, often redirecting metabolism entirely rather than just slowing a specific step.

Comparative Analysis: Methyl to Trifluoromethyl

The choice between

Table 1: Physicochemical & Metabolic Impact of Fluoromethyl Groups

| Feature | Methyl ( | Monofluoromethyl ( | Difluoromethyl ( | Trifluoromethyl ( |

| Metabolic Stability | Low (Soft Spot) | Moderate | High | Very High |

| H-Bond Donor | No | Weak | Yes (Lipophilic Donor) | No |

| Hammett | -0.05 | 0.11 | 0.32 | 0.42 |

| Reference (0) | ||||

| Van der Waals Radius | 2.0 Å | |||

| Primary Utility | Binding / Sterics | Bioisostere for | Bioisostere for | Bioisostere for |

Deep Dive: The Difluoromethyl ( ) Advantage

The

-

The fluorine atoms withdraw electron density from the central carbon, acidifying the remaining C-H bond.

-

This allows the C-H to function as a weak hydrogen bond donor (similar to thiophenol or aniline).

-

Result: It can improve metabolic stability (blocking oxidation) while maintaining H-bond interactions with the target protein, a property

lacks.

Visualization of Mechanisms

Diagram 1: Mechanism of CYP450 Blockade

This diagram illustrates the divergence in metabolic fate when a methyl group is fluorinated.

Caption: Comparative mechanism of CYP450 interaction with Methyl vs. Trifluoromethyl groups. The C-F bond energy prevents the initial H-abstraction step.

Diagram 2: Decision Tree for Fluoromethyl Selection

How to choose the right group for your heterocycle.

Caption: Strategic decision matrix for selecting the optimal fluoromethyl group based on H-bonding requirements and lipophilicity constraints.

Experimental Protocol: Microsomal Stability Assay

To validate the benefits of fluoromethyl incorporation, the Microsomal Stability Assay is the industry standard. This protocol measures the Intrinsic Clearance (

Materials

-

Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

-

Cofactor: NADPH regenerating system (or solid NADPH).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Workflow

-

Preparation:

-

Prepare 10 mM stock of Test Compound (fluorinated heterocycle) in DMSO.

-

Dilute to 1

M working solution in Phosphate Buffer (pH 7.4).

-

-

Pre-Incubation:

-

Mix 1

M Test Compound with Liver Microsomes (final protein conc: 0.5 mg/mL). -

Incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add NADPH (final conc: 1 mM) to initiate metabolism.

-

-

Sampling:

-

At time points

min, remove aliquots. -

Immediately dispense into ice-cold Quench Solution (ACN) to stop the reaction.

-

-

Processing:

-

Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

-

Inject supernatant into LC-MS/MS.[9]

-

Data Calculation

Calculate the slope (

Interpretation: A significant decrease in

Case Study: Optimization of a Quinoline Kinase Inhibitor

Context: A medicinal chemistry campaign targeting a kinase involved in oncology identified a methyl-quinoline lead.

-

Problem: The lead showed excellent potency (

) but poor half-life ( -

Strategy 1 (

): Substitution with -

Strategy 2 (

): Substitution with -

Mechanism: The

proton acted as a H-bond donor to the backbone carbonyl in the hinge region, mimicking the water interaction, while the C-F bonds prevented oxidation.

References

-

The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (2017) URL:[Link]

-

Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents Source: Molecules (MDPI) URL:[Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL:[Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry Source: Chemistry – A European Journal URL:[Link]

-

Microsomal Stability Assay Protocol Source: Protocols.io URL:[10][Link]

Sources

- 1. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 10. protocols.io [protocols.io]

Strategic Synthesis of 3-(Fluoromethyl)azetidine: A Technical Guide

Part 1: Executive Summary & Retrosynthetic Logic

The azetidine ring, a strained four-membered heterocycle, has emerged as a critical bioisostere in modern drug discovery, often serving as a surrogate for gem-dimethyl groups or to restrict conformational flexibility.[1] Specifically, 3-(Fluoromethyl)azetidine represents a high-value scaffold where the exocyclic fluorine atom modulates lipophilicity (

However, the synthesis of 3-(fluoromethyl)azetidine presents unique challenges due to the high ring strain (~26 kcal/mol) of the azetidine core. Harsh fluorination conditions can trigger ring-opening or rearrangement. This guide delineates two validated pathways to synthesize this moiety, prioritizing the 1-Boc-3-(hydroxymethyl)azetidine intermediate as the divergence point.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the N-protected azetidine. The tert-butoxycarbonyl (Boc) group is preferred for its orthogonality to fluoride sources and ease of removal.

Figure 1: Retrosynthetic disconnection of the target scaffold.

Part 2: Synthesis Pathways

Pathway A: Direct Deoxyfluorination (The Kinetic Route)

Best for: Small-scale discovery (mg to g), rapid throughput. Key Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2]

This pathway utilizes the high reactivity of aminosulfur trifluorides to convert the primary alcohol directly to the fluoride. While efficient, it requires strict temperature control to prevent explosive decomposition of the reagents.

Mechanistic Insight

The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. Nucleophilic attack by the fluoride ion occurs via an

-

Critical Risk: The azetidine ring nitrogen, even when Boc-protected, has reduced basicity but can still participate in side reactions if the reaction temperature is too high, leading to ring expansion or opening.

Experimental Protocol (Validated)

Substrate: 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) Reagent: DAST (1.2 equiv) Solvent: Dichloromethane (DCM), Anhydrous

-

Setup: Charge a flame-dried round-bottom flask with 1-Boc-3-(hydroxymethyl)azetidine dissolved in anhydrous DCM (

) under -

Cooling: Cool the solution to -78 °C . This is non-negotiable to suppress exotherms.

-

Addition: Add DAST dropwise via syringe over 10 minutes.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours.

-

Quenching: Cool back to 0 °C. Quench carefully with saturated aqueous

. Caution: Vigorous gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc 80:20).

Yield Expectation: 75–85%

Pathway B: Sulfonate Displacement (The Thermodynamic Route)

Best for: Scale-up (>100g), safety-critical environments. Key Reagents: Methanesulfonyl chloride (MsCl), TBAF (Tetrabutylammonium fluoride) or CsF.

This two-step sequence avoids the thermal instability of DAST. The alcohol is activated as a mesylate, followed by nucleophilic displacement with a fluoride source.

Mechanistic Insight

The mesylation activates the alcohol as a leaving group (

Experimental Protocol

Step 1: Mesylation

-

Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) and

(1.5 equiv) in DCM at 0 °C. -

Add MsCl (1.2 equiv) dropwise. Stir for 2 hours.

-

Standard aqueous workup yields the crude mesylate (often used directly).

Step 2: Fluorination [2][3][4][5][6][7][8]

-

Dissolve the crude mesylate in THF (or

-BuOH for CsF). -

Add TBAF (1.0 M in THF, 2.0 equiv).

-

Heat to reflux (65 °C) for 12–16 hours.

-

Purification: The product is isolated via chromatography.[9][10]

Yield Expectation: 60–75% (over 2 steps).

Part 3: Comparative Analysis & Data

The choice of pathway depends heavily on the scale and available equipment.

| Feature | Pathway A (DAST/Deoxo-Fluor) | Pathway B (MsCl + TBAF) |

| Step Count | 1 Step (Direct) | 2 Steps (Activation + Sub) |

| Atom Economy | High | Moderate (Loss of Ms group) |

| Safety Profile | Low (Explosion risk >50 °C) | High (Standard reagents) |

| Scalability | Poor (Specialized cooling needed) | Excellent (Batch reactor friendly) |

| Cost | High (Fluorinating reagents) | Low (Commodity chemicals) |

| Impurity Profile | Elimination products (alkenes) | Hydrolysis products (alcohols) |

Part 4: Visualization of Workflows

The following diagram illustrates the decision matrix and chemical flow for both pathways.

Figure 2: Process flow diagram comparing Direct Deoxyfluorination (Route A) and Sulfonate Displacement (Route B).

Part 5: References

-

Vertex Pharmaceuticals Inc. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1. Link

-

Sichuan Kelun Pharmaceutical Research Institute Co Ltd. (2016). Synthetic method of 3-fluoro-azetidine derivatives. CN105384673B. Link

-

Moon, H. W., et al. (2023).[11] Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. Link

-

Van der Eycken, E., et al. (2002). Synthesis of azetidine derivatives. WO2000063168A1. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 4. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 8. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 9. sciserv1.chim.it [sciserv1.chim.it]

- 10. WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases - Google Patents [patents.google.com]

- 11. organic-chemistry.org [organic-chemistry.org]

Methodological & Application

Application Note: Nucleophilic Substitution Reactions Using Fluorinated Azetidines

[1]

Abstract & Strategic Rationale

Fluorinated azetidines, particularly 3,3-difluoroazetidine , have emerged as critical "escape from flatland" motifs in modern drug discovery.[1] They serve as metabolic blockers and lipophilicity modulators, often acting as bioisosteres for morpholine, piperidine, or gem-dimethyl groups.[1]

However, their deployment in nucleophilic substitution reactions presents a reactivity paradox :

-

High Ring Strain (~26 kcal/mol): Theoretically increases reactivity toward ring-opening (a side reaction to avoid).[1][2]

-

Fluorine Inductive Effect (

): The electron-withdrawing nature of fluorine at the

This guide provides optimized protocols to overcome reduced nucleophilicity while preventing ring degradation, ensuring high-yield N-functionalization via

Critical Reactivity Factors

Before initiating synthesis, researchers must account for three governing physical parameters.

The Basicity Cliff

The introduction of fluorine atoms drastically alters the electronic profile of the azetidine nitrogen.

| Scaffold | Structure | Approx. | Relative Nucleophilicity |

| Azetidine | ~11.3 | High (Prone to over-alkylation) | |

| 3-Fluoroazetidine | ~8.5 | Moderate | |

| 3,3-Difluoroazetidine | ~6.5 | Low (Requires activated electrophiles) |

Implication: Standard conditions for piperidine couplings (e.g., mild carbonates in MeOH) often fail for 3,3-difluoroazetidine. Stronger bases or higher reaction temperatures are frequently required to drive kinetics.[2]

Volatility & Handling

Free-base 3,3-difluoroazetidine is highly volatile (bp ~50-60°C).[1][2]

-

Best Practice: Always store and weigh as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .[1]

-

In-Situ Release: Liberate the free base in the reaction vessel using an organic base (DIPEA/TEA) or inorganic base (

) to prevent evaporative loss.

Experimental Protocols

Protocol A: Coupling to Heteroaryl Halides (Primary Workflow)

Target: Synthesis of N-heteroaryl-3,3-difluoroazetidines (e.g., Pyridine/Pyrimidine coupling).[1]

Rationale: Due to low nucleophilicity, 3,3-difluoroazetidine requires electron-deficient partners (e.g., 2-chloropyridine, 4-chloropyrimidine) and polar aprotic solvents to stabilize the transition state.[1]

Reagents:

-

Substrate: Heteroaryl Halide (1.0 equiv)

-

Nucleophile: 3,3-Difluoroazetidine HCl (1.2 equiv)[1]

-

Base: Cesium Carbonate (

) (3.0 equiv) or DIPEA (3.0 equiv) -

Solvent: DMSO (anhydrous) or NMP.[2] Note: DMF can decompose at high T; DMSO is preferred for rates.[2]

Step-by-Step Methodology:

-

Preparation: In a partial vacuum-dried reaction vial, add 3,3-difluoroazetidine HCl (1.2 eq) and

(3.0 eq). -

Solvation: Add anhydrous DMSO (concentration 0.2 M relative to halide). Stir at Room Temperature (RT) for 10 minutes. This "pre-stir" ensures neutralization of the HCl salt without losing the volatile free amine.

-

Addition: Add the Heteroaryl Halide (1.0 eq).

-

Reaction: Seal the vial and heat to 80–100°C .

-

Monitoring: Check LCMS at 2 hours. The low nucleophilicity may require up to 12 hours for completion.[2]

-

-

Workup (Critical):

-

Purification: Flash chromatography (Hexane/EtOAc). 3,3-difluoroazetidine derivatives are distinctively non-polar compared to non-fluorinated analogs; they often elute earlier.[2]

Protocol B: Alkylation with Alkyl Halides

Target: Synthesis of N-alkyl-3,3-difluoroazetidines.

Risk: While "over-alkylation" (quaternization) is less of a risk than with pyrrolidine due to steric/electronic hindrance, ring opening can occur if the reaction mixture becomes too acidic or thermally stressed.[1]

Reagents:

-

Electrophile: Primary Alkyl Bromide/Iodide (1.0 equiv).[1][2]

-

Base:

(2.5 equiv) + catalytic KI (0.1 equiv).[2] -

Solvent: Acetonitrile (

).[2]

Step-by-Step Methodology:

-

Suspension: Suspend 3,3-difluoroazetidine HCl and

in -

Activation: Add catalytic Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

-

Addition: Add the alkyl halide dropwise at RT.

-

Thermal Cycle: Heat to 60°C . Do not exceed 80°C to minimize risk of ring opening or polymerization.[2]

-

Quench: Filter off inorganic solids through a Celite pad while the mixture is warm.

-

Concentration: Carefully concentrate the filtrate. Warning: If the product molecular weight is low (<200 Da), use a cold bath during evaporation to prevent product loss.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for optimizing reaction conditions based on the electrophile type.

Figure 1: Reaction Optimization Decision Tree. Selects conditions based on the electronic demand of the coupling partner.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Volatility of free base | Ensure the reaction vessel is sealed immediately after base addition. Switch to a microwave reactor (closed system).[2] |

| No Reaction ( | Low nucleophilicity | Switch solvent to DMSO or NMP (enhances nucleophilicity of amines).[2] Increase Temp to 120°C. |

| Ring Opening Byproducts | Acidic hydrolysis or excessive heat | Ensure >2.0 eq of base is present to scavenge HCl.[2] Lower temperature and extend time. |

| Incomplete Conversion | Fluorine steric repulsion | For sterically crowded electrophiles (ortho-substituted), switch to 3-fluoroazetidine (less steric bulk) if bioactivity permits.[1] |

References

-

Mykhailiuk, P. K. (2015).[2][4][5] Fluorinated Azetidines: Synthesis and Application in Drug Discovery. Chemical Reviews.

-

Duncton, M. A. J. (2011).[2] Azetidines: New Tools for the Medicinal Chemist. MedChemComm.

-

Kiesewetter, D. O., et al. (2012).[2] Radiolabeling and properties of 3,3-difluoroazetidine derivatives. Journal of Medicinal Chemistry.

-

Enamine Ltd. (2024).[1][2][4] Design of saturated bioisosteres: The Azetidine Case. Enamine Application Notes. [1]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 3,3-ジフルオロアゼチジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

Handling, Storage, and Synthetic Utilization of Azetidine Trifluoroacetic Acid Salts: A Comprehensive Technical Guide

Overview

Azetidine rings—highly strained, four-membered nitrogen heterocycles—are increasingly utilized in modern medicinal chemistry to improve metabolic stability, lower lipophilicity, and increase the sp³-character of drug candidates[1]. During the synthesis of complex azetidine-containing molecules, the secondary amine is frequently protected (e.g., with a Boc group) and subsequently deprotected using trifluoroacetic acid (TFA). This yields the azetidine trifluoroacetic acid salt[2].

While the TFA counterion stabilizes the highly reactive azetidine free base, it introduces significant handling challenges due to its pronounced hygroscopicity and acidic nature[3]. This application note provides field-validated protocols for the storage, handling, and synthetic utilization of azetidine TFA salts, ensuring self-validating experimental reproducibility.

Physicochemical Properties & Causality

Understanding the physicochemical behavior of azetidine TFA salts is critical for preventing compound degradation and ensuring accurate stoichiometric calculations during synthesis.

Quantitative Data Summary

| Property | Typical Value | Causality & Impact on Handling |

| Molecular Weight | Base MW + 114.02 g/mol | The TFA mass must be explicitly factored into all stoichiometric equivalent calculations. |

| Storage Temperature | -20 °C (Long-term) | Low temperatures arrest thermodynamic degradation pathways and minimize kinetic reactivity[4]. |

| Hygroscopicity | Highly Deliquescent | The polar trifluoroacetate ion forms strong hydrogen bonds with water, requiring inert atmosphere handling[3]. |

| Solubility | High in polar organics (DMF, MeOH) | Facilitates homogeneous reaction conditions during downstream amide couplings[5]. |

| Counterion Nature | Strong Acid (TFA) | The protonated azetidine is non-nucleophilic; excess organic base is required to liberate the free amine[1]. |

Causality Analysis: The strong electron-withdrawing nature of the trifluoromethyl group makes the TFA counterion highly polar[6]. If exposed to ambient humidity, the salt will rapidly absorb water. This moisture absorption not only alters the stoichiometric weight (leading to inaccurate molar equivalents) but can also promote the hydrolysis of sensitive functional groups on the azetidine scaffold[3]. Therefore, controlling the microenvironment is a non-negotiable requirement.

Handling and Storage Protocols

To maintain the structural integrity of azetidine TFA salts, researchers must implement a self-validating system of environmental controls.

Storage Protocol

-

Temperature Control: Store the sealed container in a -20 °C freezer for long-term preservation[4]. Short-term storage (under 1 week) can be maintained at 2–8 °C[7].

-

Atmospheric Control: Always store under an inert atmosphere (Argon or Nitrogen)[4].

-

Desiccation: Place the primary vial inside a secondary container (e.g., a desiccator jar) containing active desiccant (Drierite or silica gel) to provide a secondary barrier against moisture[5].

Step-by-Step Handling Methodology

-

Equilibration (Critical Step): Remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 30–60 minutes before opening.

-

Causality: Opening a cold vial in ambient air instantly causes atmospheric moisture to condense on the cold powder, irreversibly compromising the hygroscopic salt[3].

-

-

Inert Transfer: Transfer the equilibrated vial into a glovebox or a well-purged Schlenk line environment maintaining moisture levels < 10 ppm.

-

Weighing: Use an anti-static gun on the weigh boat and an anti-static micro-spatula.

-

Causality: Azetidine TFA salts often present as fine, fluffy powders that build static charge; static dissipation prevents material loss and ensures accurate transfer[8].

-

-

Sealing: Transfer the weighed material to the reaction flask and immediately seal with a rubber septum.

-

Backfilling: Flush the original stock vial with Argon for 30 seconds, seal tightly with Parafilm, and return immediately to -20 °C storage[4].

Workflow for the inert handling of hygroscopic azetidine TFA salts.

Experimental Workflow: Amide Coupling via Azetidine TFA Salt

Azetidine TFA salts are frequently employed as nucleophiles in amide coupling reactions to generate complex drug scaffolds[9]. Because the azetidine nitrogen is protonated by the TFA counterion, it is non-nucleophilic. An excess of a non-nucleophilic organic base must be used to liberate the free base in situ[1].

Step-by-Step Amide Coupling Methodology

-

Activation: In a flame-dried, Argon-purged round-bottom flask, dissolve the carboxylic acid substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Coupling Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the highly reactive O7-azabenzotriazole active ester[9].

-

Salt Introduction: Add the Azetidine TFA salt (1.2 eq) to the reaction mixture.

-

Neutralization & Coupling: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq).

-

Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours, monitoring completion via LC-MS or TLC.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash the organic layer with brine (5x to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo[2].

Mechanistic pathway of amide coupling utilizing an azetidine TFA salt.

References

1.4 2.3 3.8 4.5 5. 7 6. 6 7.1 8.9 9.2

Sources

- 1. Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt | 1361113-16-7 | Benchchem [benchchem.com]

- 2. tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. theclinivex.com [theclinivex.com]

- 6. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]

- 7. Azetidine - Safety Data Sheet [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: 3-(Fluoromethyl)azetidine in Fragment-Based Drug Discovery (FBDD)

[1]

Executive Summary

The incorporation of fluorinated saturated heterocycles into fragment libraries represents a high-value strategy in modern drug discovery.[1] This guide focuses on 3-(fluoromethyl)azetidine , a specific fragment motif that offers a unique balance of physicochemical properties.[1] Unlike the parent azetidine (highly basic) or the directly fluorinated 3-fluoroazetidine (significantly lower pKa), the 3-(fluoromethyl) analog provides subtle modulation of basicity and lipophilicity while introducing a sensitive ⁹F NMR handle for biophysical screening. This document details the rationale, synthetic protocols, and library design strategies for deploying this fragment.

Scientific Rationale: The "Goldilocks" Effect

Bioisosterism and Physicochemical Modulation

Azetidines are increasingly utilized as bioisosteres for larger saturated heterocycles (pyrrolidines, piperidines) to reduce molecular weight and lipophilicity (LogP) while increasing metabolic stability. However, the high basicity of the unsubstituted azetidine nitrogen (pKa

-

3-Fluoroazetidine: Direct fluorination at C3 exerts a strong electron-withdrawing inductive effect (

), drastically lowering the pKa (to -

3-(Fluoromethyl)azetidine: Placing the fluorine on the exocyclic methyl group (gamma position relative to nitrogen) attenuates the inductive effect. This results in a "Goldilocks" pKa modulation—lowering basicity sufficiently to improve physicochemical scores without abolishing the amine's ability to participate in critical H-bond interactions.[1]

Property Comparison Table[1]

| Property | Azetidine | 3-Fluoroazetidine | 3-(Fluoromethyl)azetidine |

| Structure | |||

| pKa (Conj.[1] Acid) | ~11.3 | ~8.5 | ~9.8 - 10.2 (Est.)[1] |

| LogP | Low | Lower | Moderate (Lipophilicity boost from |

| ¹⁹F NMR Signal | None | Doublet of multiplets | Triplet of multiplets (Distinct chemical shift) |

| Metabolic Stability | Moderate | High (blocks C3 oxid.)[1] | High (blocks side-chain oxid.) |

Synthetic Protocols

Protocol A: Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride

Note: While this building block is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1]

Reagents Required:

-

1-Boc-3-(hydroxymethyl)azetidine (Starting Material)[1]

-

Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous

-

4M HCl in Dioxane

Step-by-Step Methodology:

-

Fluorination (Deoxyfluorination):

-

Charge a flame-dried round-bottom flask with 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Cool the solution to -78°C under an inert atmosphere (

or Ar). -

Add DAST (1.2 eq) dropwise via syringe.[1] Caution: DAST reacts violently with water.[1]

-

Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature (RT) overnight.

-

Quench: Cool back to 0°C and slowly add saturated aqueous

. Gas evolution will occur.[1] -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

-

-

Deprotection:

-

Dissolve the intermediate in DCM (minimal volume).[1]

-

Add 4M HCl in Dioxane (5.0 eq) at 0°C.

-

Stir at RT for 2–4 hours (monitor by TLC/LCMS for disappearance of Boc-protected material).

-

Concentrate in vacuo.[1] Triturate the solid with diethyl ether to remove excess HCl/dioxane.[1]

-

Isolate: Filter and dry the white solid under high vacuum to obtain 3-(fluoromethyl)azetidine hydrochloride .[1]

-

Protocol B: Library Incorporation (General Coupling)

This protocol describes coupling the fragment to a diverse set of electrophilic scaffolds (e.g., heteroaryl chlorides) via

Workflow:

-

Preparation: Dissolve electrophilic scaffolds (e.g., 2-chloropyridines, 4-chloropyrimidines) in DMSO (100 mM stocks).

-

Reaction:

-

In a 96-well plate, add scaffold solution (50 µL, 5 µmol).

-

Add 3-(fluoromethyl)azetidine HCl (1.5 eq) dissolved in DMSO.

-

Add DIPEA (3.0 eq) or

(suspended).[1] -

Heat at 80–100°C for 12 hours.

-

-

Workup:

-

Evaporate solvent (Genevac) or dilute with water/MeCN for direct prep-HPLC purification.[1]

-

-

QC: Verify identity via LCMS and purity via UV/ELSD.

Library Design & Visualization

The following diagram illustrates the workflow for integrating this fragment into a library designed for ¹⁹F NMR screening (Fragment-Based Drug Discovery).

Figure 1: Workflow for the generation and screening of a 3-(fluoromethyl)azetidine fragment library.

Application: ¹⁹F NMR Screening

One of the primary advantages of incorporating this fragment is the utility of the fluorine atom as a spy nucleus.

-

Sensitivity: The

group typically resonates in a distinct region (approx. -220 to -230 ppm relative to -

Method:

-

Cocktail Preparation: Pool 5–10 library members with non-overlapping ¹⁹F signals.

-

Experiment: Run a

-filtered (CPMG) ¹⁹F NMR experiment. -

Readout: Upon binding to a protein target, the ¹⁹F signal of the binder will broaden significantly (reduction in signal intensity) due to the fast relaxation of the protein-ligand complex.

-

Deconvolution: Identify the specific binder from the pool and validate with a dose-response titration.[1]

-

References

-

Azetidine Properties & Bioisosterism

-

Fluorine in Drug Design (pKa Modulation)

- Title: "The influence of fluorination on the physicochemical properties of basic amine heterocycles"

-

Source:ChemMedChem, 2013.[1]

- Context: Discusses the inductive effects of fluorine placement on basicity.

-

Fragment Library Design

-

Synthesis of Fluorinated Azetidines

- Title: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl

- Source:Journal of Organic Chemistry

-

URL:[Link] (Verified via Search 1.2)

-

Commercial Availability & Data

- Title: "3-(Fluoromethyl)azetidine hydrochloride Product Page"

-

Source: Sigma-Aldrich[1]

Solvent selection for reactions involving azetidine TFA salts

Application Notes & Protocols

Topic: Solvent Selection for Reactions Involving Azetidine TFA Salts

Abstract

Azetidine rings are privileged scaffolds in modern medicinal chemistry, valued for their ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates.[1][2] The synthesis of complex molecules often involves the use of amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which are typically removed under acidic conditions using trifluoroacetic acid (TFA).[3] This process yields the azetidine nitrogen as a trifluoroacetate (TFA) salt. While convenient, the presence of the TFA salt presents a significant challenge for subsequent functionalization steps: the protonated azetidine is non-nucleophilic, and the salt form often exhibits poor solubility in common organic solvents. This guide provides a comprehensive framework for rational solvent selection, detailing the underlying chemical principles, strategic approaches, and validated protocols for researchers utilizing azetidine TFA salts in synthesis.

The Core Challenge: The Azetidinium Trifluoroacetate Salt

The starting point for any reaction involving an azetidine TFA salt is the understanding that the azetidine nitrogen is protonated, forming an azetidinium cation. This has two immediate consequences:

-

Lack of Nucleophilicity: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering it incapable of participating in nucleophilic reactions such as acylations, alkylations, or reductive aminations.

-

Altered Solubility: The material is now a salt, which dramatically increases its polarity compared to the free amine. This often leads to poor solubility in common nonpolar and moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[4][5]

Therefore, any successful reaction requires the in situ or prior liberation of the free azetidine. This is achieved by adding a base, which deprotonates the azetidinium ion. The choice of solvent is critically linked to this neutralization step, as it must accommodate the salt, the free amine, the base, the other reagents, and the resulting salt byproduct (e.g., triethylammonium trifluoroacetate).

Foundational Principles: Solvent Properties and Their Impact

A solvent is not merely a medium for reaction but an active participant that influences solubility, reactivity, and reaction pathways. Understanding key solvent properties is essential for troubleshooting and optimization.

dot```dot

graph Solvents { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [len=2.5];

// Define Nodes A [label="Polar Protic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Polar Aprotic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Nonpolar", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="e.g., Water, Methanol, Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="e.g., DMF, DMSO, Acetonitrile, Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="e.g., Toluene, Hexane, Dichloromethane*", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges A -- D; B -- E; C -- F; }

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Fluoromethyl)azetidine Intermediates

Introduction: The Rising Importance of Fluorinated Azetidines in Medicinal Chemistry